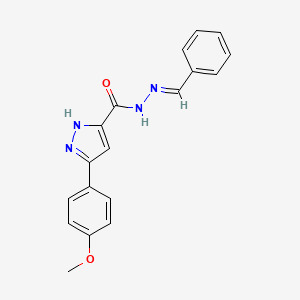![molecular formula C17H19N3O3 B11996222 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol CAS No. 5277-99-6](/img/structure/B11996222.png)
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol is a Schiff base compound known for its versatile applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by its unique structure, which includes a diethylamino group and a nitrophenol moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-nitrophenol. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization from ethanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the diethylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines or thiols can replace the nitro group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-aminophenol .
Aplicaciones Científicas De Investigación
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. The ability to interact with DNA and proteins makes it a valuable tool in biochemical research.
Medicine: Research into the medicinal properties of this compound includes its potential use as a therapeutic agent. Its derivatives are explored for their efficacy in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to the minor groove of DNA, stabilizing the double helix and interfering with DNA replication and transcription processes. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the DNA bases.
In proteins, the compound can form covalent bonds with amino acid residues, altering the protein’s structure and function. This can lead to the inhibition of enzymatic activity or disruption of protein-protein interactions, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol include other Schiff bases with different substituents on the phenyl rings. Some examples are:
4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol: This compound has tert-butyl groups instead of nitro groups, which affects its steric and electronic properties.
2-((E)-{[4-(dimethylamino)phenyl]imino}methyl)-4-nitrophenol: This compound has dimethylamino groups instead of diethylamino groups, influencing its solubility and reactivity.
2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol: This compound contains a methylthio group, which can impact its biological activity and chemical stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5277-99-6 |
|---|---|
Fórmula molecular |
C17H19N3O3 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
2-[[4-(diethylamino)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C17H19N3O3/c1-3-19(4-2)15-7-5-14(6-8-15)18-12-13-11-16(20(22)23)9-10-17(13)21/h5-12,21H,3-4H2,1-2H3 |
Clave InChI |
FTFJKDPPUAKRPI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)


![4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11996174.png)


![N'-[(E)-(4-isopropylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996196.png)

![N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11996206.png)

![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)

![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)
![ethyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11996246.png)
